1-(4-Chloro-3-nitrophenyl)-2,5-dimethyl-1H-pyrrole
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Overview
Description
1-(4-Chloro-3-nitrophenyl)-2,5-dimethyl-1H-pyrrole is an organic compound characterized by a pyrrole ring substituted with a 4-chloro-3-nitrophenyl group and two methyl groups at positions 2 and 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-3-nitrophenyl)-2,5-dimethyl-1H-pyrrole typically involves the reaction of 4-chloro-3-nitrobenzaldehyde with 2,5-dimethylpyrrole under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and a solvent like ethanol to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-3-nitrophenyl)-2,5-dimethyl-1H-pyrrole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methyl groups can be oxidized to form carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents such as dimethylformamide (DMF) are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is a typical setup.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium are effective oxidizing agents.
Major Products
Nucleophilic Substitution: Products include substituted pyrroles with various functional groups replacing the chloro group.
Reduction: The major product is 1-(4-Amino-3-nitrophenyl)-2,5-dimethyl-1H-pyrrole.
Oxidation: The major products are carboxylic acids derived from the oxidation of methyl groups.
Scientific Research Applications
1-(4-Chloro-3-nitrophenyl)-2,5-dimethyl-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-nitrophenyl)-2,5-dimethyl-1H-pyrrole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chloro-3-nitrophenyl)-2,5-dimethyl-1H-pyrrole: shares similarities with compounds like 4-chloro-3-nitrophenylthiourea and 4-chloro-3-nitrophenylmethanone, which also contain the 4-chloro-3-nitrophenyl moiety.
Uniqueness
- The presence of the pyrrole ring and the specific substitution pattern in this compound imparts unique chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted applications in various fields.
Properties
IUPAC Name |
1-(4-chloro-3-nitrophenyl)-2,5-dimethylpyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-8-3-4-9(2)14(8)10-5-6-11(13)12(7-10)15(16)17/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPDLVJXRWVTMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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